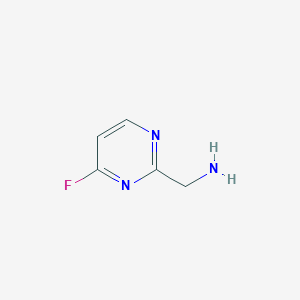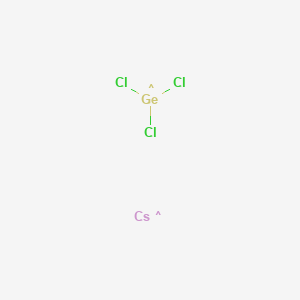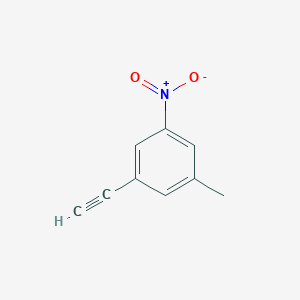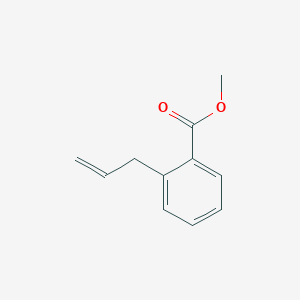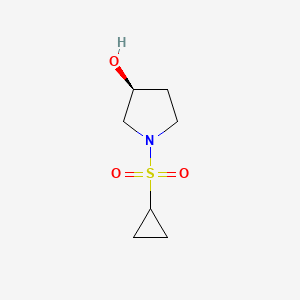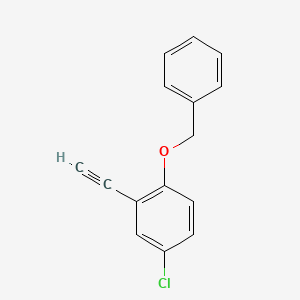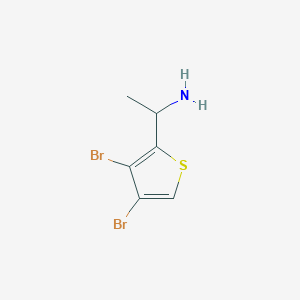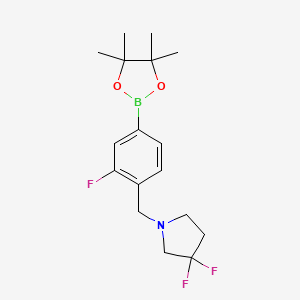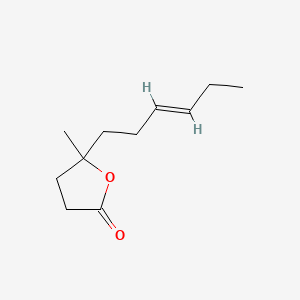
4-Hydroxy-4-methyl-7-decenoic acid gamma-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hexenyl group attached to a dihydro-5-methylfuran-2(3H)-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one typically involves the reaction of hexenyl alcohol with dihydro-5-methylfuran-2(3H)-one under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of (E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The hexenyl group or other functional groups in the compound can be substituted with different atoms or groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogens, acids, and bases can be employed as reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
(E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: It is utilized in the production of fragrances, flavors, and other industrial products due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-Hexenyl acetate: Known for its fruity odor and used in flavor and fragrance industries.
(E)-3-Hexen-1-ol: Commonly found in green leafy plants and used in perfumes and flavorings.
(E)-2-Hexenal: An aldehyde with a strong grassy odor, used in flavor and fragrance formulations.
Uniqueness
(E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one stands out due to its unique combination of a hexenyl group and a dihydro-5-methylfuran-2(3H)-one moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.
Propiedades
Número CAS |
14252-84-7 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
5-[(E)-hex-3-enyl]-5-methyloxolan-2-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-8-11(2)9-7-10(12)13-11/h4-5H,3,6-9H2,1-2H3/b5-4+ |
Clave InChI |
NIKDJTTZUYNCMM-SNAWJCMRSA-N |
SMILES isomérico |
CC/C=C/CCC1(CCC(=O)O1)C |
SMILES canónico |
CCC=CCCC1(CCC(=O)O1)C |
Punto de ebullición |
150.00 °C. @ 6.00 mm Hg |
Densidad |
0.960-0.967 |
Descripción física |
Colourless liquid; fresh herbaceous note |
Solubilidad |
Insoluble in water; soluble in oil soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


